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Compound of Interest

Compound Name:
1-(5-Bromo-2-hydroxy-3-

nitrophenyl)ethanone

Cat. No.: B116460 Get Quote

An In-depth Technical Guide to 5'-Bromo-2'-hydroxy-3'-nitroacetophenone

This guide provides a comprehensive technical overview of 5'-Bromo-2'-hydroxy-3'-

nitroacetophenone, a key chemical intermediate. Designed for researchers, medicinal

chemists, and professionals in drug development, this document delves into the compound's

properties, synthesis, reactivity, and handling, grounding all information in established scientific

principles and field-proven insights.

Introduction: A Versatile Building Block
5'-Bromo-2'-hydroxy-3'-nitroacetophenone (CAS No. 70978-54-0) is a multi-functionalized

aromatic compound.[1][2] Its structure, featuring a ketone, a phenolic hydroxyl group, a nitro

group, and a bromine atom, makes it an exceptionally versatile precursor in organic synthesis.

The strategic placement of these functional groups allows for a wide array of chemical

transformations, positioning it as a valuable starting material for the synthesis of complex

heterocyclic systems and potential pharmaceutical agents. Understanding its core properties

and reactivity is fundamental to leveraging its full synthetic potential.

Physicochemical and Spectroscopic Profile
The physical and chemical properties of a compound are critical determinants of its behavior in

experimental settings, influencing everything from solvent selection to reaction conditions.
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Core Properties
The key identifying and physical properties of 5'-Bromo-2'-hydroxy-3'-nitroacetophenone are

summarized below for quick reference.

Property Value Source(s)

CAS Number 70978-54-0 [1][2][3]

Molecular Formula C₈H₆BrNO₄ [1][2]

Molecular Weight 260.04 g/mol [4][5]

IUPAC Name
1-(5-bromo-2-hydroxy-3-

nitrophenyl)ethan-1-one
[1][2]

Appearance
Pale yellow to yellow crystals

or powder
[1]

Melting Point 129-132 °C [3][4]

Boiling Point 272.9 °C (Predicted) [3]

Density 1.763 g/cm³ (Predicted) [3]

SMILES CC(=O)c1cc(Br)cc(c1O)=O [1][4]

InChI Key
CLNIBJASCGZXHH-

UHFFFAOYSA-N
[1][4]

Spectroscopic Signature (Predicted)
While specific, verified spectra for this compound are not widely published, its structure allows

for the confident prediction of key spectroscopic features. This predictive analysis is crucial for

researchers in confirming the identity and purity of the synthesized material.

¹H NMR: The proton NMR spectrum is expected to show distinct signals: a singlet for the

acetyl methyl protons (CH₃) around δ 2.5-2.7 ppm, a singlet for the phenolic proton (OH)

which may be broad and variable depending on the solvent, and two doublets in the aromatic

region (δ 7.0-8.5 ppm) corresponding to the two protons on the benzene ring.
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¹³C NMR: The carbon NMR would reveal signals for the acetyl methyl carbon, the carbonyl

carbon (C=O) typically above δ 190 ppm, and six distinct signals for the aromatic carbons,

with their chemical shifts influenced by the attached functional groups.

IR Spectroscopy: The infrared spectrum serves as a fingerprint for the functional groups

present. Key absorption bands would include: a broad O-H stretch for the hydroxyl group

(~3200-3500 cm⁻¹), a sharp C=O stretch for the ketone (~1650-1680 cm⁻¹), asymmetric and

symmetric N-O stretches for the nitro group (~1520-1560 cm⁻¹ and ~1340-1380 cm⁻¹,

respectively), and C-Br stretching in the fingerprint region.

Synthesis Pathway and Experimental Protocol
The synthesis of 5'-Bromo-2'-hydroxy-3'-nitroacetophenone is typically achieved through a

multi-step process starting from a readily available precursor. The pathway described below is

efficient and utilizes a consistent solvent system, which is advantageous for industrial-scale

production.[6]

Synthesis Workflow Diagram
The following diagram illustrates the three-step synthesis from p-bromophenol.
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Step 1: Acetylation

Step 2: Fries Rearrangement

Step 3: Nitration

p-Bromophenol

Acetic acid p-bromophenyl ester

 Acetylating Agent (e.g., Ac₂O)
 Base, Tetrachloroethylene 

5-Bromo-2-hydroxyacetophenone

 Lewis Acid (e.g., AlCl₃)
 Tetrachloroethylene 

5'-Bromo-2'-hydroxy-
3'-nitroacetophenone

 Nitrating Agent (e.g., HNO₃)
 Tetrachloroethylene 

Click to download full resolution via product page

Caption: Three-step synthesis of the target compound.

Detailed Synthesis Protocol
This protocol is based on the methodology outlined in patent CN102304052A.[6] The use of

tetrachloroethylene as a consistent solvent throughout the process is a key feature, minimizing

solvent waste and simplifying the workflow.[6]
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Materials:

p-Bromophenol

Acetylation reagent (e.g., Acetic Anhydride or Acetyl Chloride)

Base (e.g., Triethylamine or Pyridine)

Tetrachloroethylene

Lewis Acid (e.g., Aluminum Chloride)

Nitrating Agent (e.g., concentrated Nitric Acid)

Appropriate workup reagents (acids, bases, water)

Procedure:

Step 1: Acetylation of p-Bromophenol

In a reaction vessel, dissolve p-bromophenol and a suitable base in tetrachloroethylene.

Cool the mixture in an ice bath and slowly add the acetylating reagent while stirring.

Allow the reaction to proceed to completion (monitor by TLC).

Upon completion, perform an acidic workup to neutralize the base and wash the organic

layer with water. The resulting tetrachloroethylene solution containing the acetate p-

bromophenyl ester is used directly in the next step.

Scientist's Insight: This initial acetylation protects the hydroxyl group and sets the stage for

the Fries rearrangement. Using tetrachloroethylene from the start avoids solvent swaps,

which improves yield and process efficiency.

Step 2: Fries Rearrangement

To the tetrachloroethylene solution from Step 1, add a Lewis acid (e.g., AlCl₃) portion-wise

at a controlled temperature.
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Heat the mixture to induce the Fries rearrangement, which relocates the acetyl group from

the oxygen to the carbon atom of the aromatic ring, ortho to the hydroxyl group.[7]

Monitor the reaction for the formation of 5-bromo-2-hydroxyacetophenone.

Once complete, carefully quench the reaction with acid and water, then separate the

organic layer containing the product.

Scientist's Insight: The Fries rearrangement is a classic and powerful tool for forming

hydroxyaryl ketones. Temperature control is critical here; too low, and the reaction is

sluggish, too high, and side products may form.

Step 3: Electrophilic Nitration

Cool the solution of 5-bromo-2-hydroxyacetophenone in tetrachloroethylene to 0-5 °C.

Slowly add a pre-cooled nitrating agent dropwise, ensuring the temperature does not rise

significantly. The hydroxyl and acetyl groups direct the incoming nitro group to the 3-

position.

Stir the reaction at low temperature until completion.

Perform a final workup by pouring the mixture onto ice, separating the organic layer, and

washing it.

The crude product can be purified by recrystallization from a suitable solvent like ethanol

to yield pure 5'-Bromo-2'-hydroxy-3'-nitroacetophenone.

Scientist's Insight: The regioselectivity of nitration is controlled by the existing substituents.

The strong ortho-, para-directing effect of the hydroxyl group, combined with the meta-

directing acetyl group, funnels the electrophile to the desired position. Low temperature is

essential to prevent over-nitration and decomposition.

Reactivity and Synthetic Applications
The true value of 5'-Bromo-2'-hydroxy-3'-nitroacetophenone lies in its potential for

derivatization. It is a hub for accessing a variety of more complex molecules.
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Caption: Key reactivity pathways of the title compound.

Reduction of the Nitro Group: The nitro group can be readily reduced to an amine using

standard conditions (e.g., SnCl₂, H₂/Pd-C). This opens up a vast array of subsequent

reactions, such as diazotization or amide bond formation, providing access to novel

scaffolds.

Palladium-Catalyzed Cross-Coupling: The C-Br bond is a prime site for cross-coupling

reactions like Suzuki, Heck, or Sonogashira, allowing for the introduction of new carbon-

carbon or carbon-heteroatom bonds. This is a cornerstone of modern medicinal chemistry for

building molecular complexity.

Reactions at the Ketone: The acetyl group can undergo condensation reactions (e.g.,

Claisen-Schmidt) with aldehydes to form chalcones, which are precursors to flavonoids and

other biologically active heterocycles. It can also be reduced or converted to other functional

groups.

Modification of the Hydroxyl Group: The phenolic hydroxyl group can be alkylated to form

ethers or acylated to form esters, which can be used to modulate the compound's solubility,

lipophilicity, or to act as a protecting group during other transformations.

These reaction pathways highlight the compound's role as a versatile intermediate in the

synthesis of diverse chemical entities, including those with potential antimicrobial or antiviral

activities.[8]
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Safety and Handling
Proper handling is paramount when working with any chemical reagent. 5'-Bromo-2'-hydroxy-

3'-nitroacetophenone is classified as a hazardous substance requiring careful management.

Hazard Identification: The compound is known to cause skin irritation (H315), serious eye

irritation (H319), and may cause respiratory irritation (H335).[9][10]

Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-

resistant gloves, safety goggles or a face shield, and a lab coat. When handling the powder,

a dust mask (e.g., N95) is recommended to avoid inhalation.[9]

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to

minimize exposure.[9] Avoid formation of dust and aerosols.[9]

Storage: Store in a cool, dry, and well-ventilated place.[3][9] Keep the container tightly closed

and sealed in dry conditions.[3][9]

Disposal: Dispose of waste material and contaminated packaging in accordance with local,

state, and federal regulations. This should be done through a licensed disposal company.[9]

Adherence to these safety protocols provides a self-validating system for minimizing risk and

ensuring a safe laboratory environment.

Conclusion
5'-Bromo-2'-hydroxy-3'-nitroacetophenone is more than just a chemical compound; it is a

strategic tool for synthetic innovation. Its well-defined physicochemical properties, accessible

synthesis route, and highly versatile reactivity profile make it an invaluable asset for

researchers in drug discovery and materials science. By understanding and applying the

principles outlined in this guide, scientists can effectively and safely unlock the full potential of

this powerful chemical building block.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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